molecular formula C7H5FN2 B142694 2-Amino-6-fluorobenzonitrile CAS No. 77326-36-4

2-Amino-6-fluorobenzonitrile

Cat. No.: B142694
CAS No.: 77326-36-4
M. Wt: 136.13 g/mol
InChI Key: IQUNZGOZUJITBJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzonitrile ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Scientific Research Applications

2-Amino-6-fluorobenzonitrile is widely used in scientific research due to its versatility:

Safety and Hazards

2-Amino-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .

Future Directions

2-Amino-6-fluorobenzonitrile is used as a precursor for synthesizing bicyclic heterocycles in medicinal chemistry research . It is used for the synthesis of antifolate and antibacterial quinazoline derivatives . It is also used to synthesize aminoquinoline derivatives by reacting with ketones . These areas of research could be potential future directions for the use of this compound.

Relevant Papers The relevant papers retrieved discuss the use of this compound in various chemical reactions and its role in medicinal chemistry research . It is used for the synthesis of antifolate and antibacterial quinazoline derivatives . It is also used to synthesize aminoquinoline derivatives by reacting with ketones .

Mechanism of Action

Target of Action

2-Amino-6-fluorobenzonitrile is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amine It’s known that the compound is used in the synthesis of various medicinal compounds, suggesting that its targets could be diverse depending on the final product .

Mode of Action

The mode of action of this compound is primarily through its role as a synthesis intermediate. It can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms . The ortho-position of amine and nitrile groups in this compound is ideal for synthesising quinazolines .

Biochemical Pathways

It’s known that the compound is used in the synthesis of various medicinal compounds, including tacrine-related compounds, antifolate and antibacterial quinazoline derivatives . These compounds are known to interact with various biochemical pathways, suggesting that this compound could indirectly affect these pathways.

Pharmacokinetics

As a synthesis intermediate, its bioavailability would largely depend on the properties of the final medicinal compound it is used to produce .

Result of Action

It’s known that the compound is used in the synthesis of various medicinal compounds . Therefore, the molecular and cellular effects would largely depend on the properties of the final medicinal compound it is used to produce.

Action Environment

As a synthesis intermediate, these factors would likely depend on the conditions under which the compound is synthesized and the properties of the final medicinal compound it is used to produce .

Biochemical Analysis

Biochemical Properties

2-Amino-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of tacrine-related compounds and quinazoline derivatives . It interacts with various enzymes and proteins, facilitating the formation of these compounds. The nature of these interactions involves the displacement of activated fluorine atoms, which is crucial for the synthesis of the desired pharmaceutical products . Additionally, this compound has been employed in the preparation of bis(4-oxoquinazolin-2-yl)pyridine and fluoro-containing quinazolin-4(1H)-ones .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to inhibit the association of full-length PBRM1 to acetylated histone peptides, selectively inhibiting the growth of PBRM1-dependent prostate cancer cell lines . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the association of PBRM1 with acetylated histone peptides, thereby affecting the growth of prostate cancer cells . The compound’s ability to displace activated fluorine atoms is also a key aspect of its molecular mechanism, facilitating the synthesis of various pharmaceutical compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for its prolonged use in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting the growth of cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical reactions. The compound’s ability to displace activated fluorine atoms plays a crucial role in its metabolic processes . Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for its therapeutic effects, as they determine the compound’s availability and efficacy in target tissues.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites for its intended therapeutic actions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-fluorobenzonitrile can be synthesized by treating 2,6-difluorobenzonitrile with ammonia. This reaction involves the displacement of one of the activated fluorine atoms by the amino group . The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the fluorine atom.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 2-Amino-6-chlorobenzonitrile
  • 2-Fluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison: 2-Amino-6-fluorobenzonitrile is unique due to the ortho-position of the amino and nitrile groups, which facilitates the synthesis of quinazoline derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable in the synthesis of bioactive molecules .

Properties

IUPAC Name

2-amino-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNZGOZUJITBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335032
Record name 2-Amino-6-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-36-4
Record name 2-Amino-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77326-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 2,6-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 mL) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 6 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature, evaporated to dryness and triturated with water (200 mL). The solid was filtered and left to air dry to afford 2-amino-6-fluorobenzonitrile (18.0 g, 97%) as an off-white solid: δH (360 MHz, CDCl3) 4.53 (3H, s), 6.44-6.52 (2H, m), 7.24-7.30 (1H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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